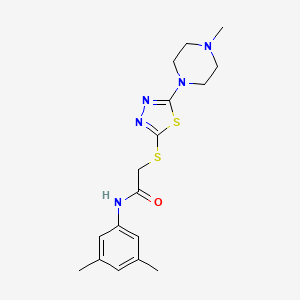
N-(3,5-dimethylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H23N5OS2 and its molecular weight is 377.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₆H₁₈N₄S
- Molecular Weight : 306.41 g/mol
- IUPAC Name : this compound
The presence of the thiadiazole ring and piperazine moiety suggests potential interactions with biological targets relevant to antimicrobial and anticancer activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. The compound has shown promising results against various bacterial strains:
- In vitro Studies : The compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL. This activity is comparable to established antibiotics such as ampicillin and tetracycline .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| E. coli | 32 | Study A |
| S. aureus | 64 | Study A |
| Pseudomonas aeruginosa | 50 | Study B |
Anticancer Activity
Research has indicated that compounds containing the thiadiazole moiety can exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231).
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 | 15.6 | Study C |
| MDA-MB-231 | 12.3 | Study C |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The thiadiazole ring may interact with enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Oxidative Stress : The compound could increase reactive oxygen species (ROS) levels in target cells, leading to cellular damage and apoptosis.
- Receptor Interaction : Potential binding to specific receptors involved in cell signaling pathways related to growth and survival.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several thiadiazole derivatives including our compound against clinical isolates of E. coli. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to controls .
Case Study 2: Anticancer Properties
In another study focusing on breast cancer treatment, this compound was administered to MDA-MB-231 cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation), suggesting its potential as a chemotherapeutic agent .
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS2/c1-12-8-13(2)10-14(9-12)18-15(23)11-24-17-20-19-16(25-17)22-6-4-21(3)5-7-22/h8-10H,4-7,11H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKPXEVDLGRVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














